molecular formula C7H10N4O B6153819 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one CAS No. 1853292-91-7

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one

Cat. No. B6153819
CAS RN: 1853292-91-7
M. Wt: 166.2
InChI Key:
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Description

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one, also known as MTPT, is an organic compound that belongs to the class of pyrrolidines. It is an important building block for the synthesis of various compounds and has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In medicine, 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one has been studied for its potential use as an anti-inflammatory agent and for its potential use as an antifungal agent. In biochemistry, 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one has been studied for its potential use as an enzyme inhibitor and for its potential use as a drug delivery system. In pharmacology, 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one has been studied for its potential use as an anti-cancer agent and for its potential use as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. In particular, 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one has been shown to inhibit the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in inflammation and pain. Additionally, 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one has been shown to modulate the signaling pathways involved in cell proliferation and apoptosis, which may be involved in its potential anti-cancer effects.
Biochemical and Physiological Effects
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. In particular, 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one has been shown to have anti-inflammatory, antifungal, and anti-cancer effects in vitro and in vivo. Additionally, 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one has been shown to have neuroprotective effects in vitro.

Advantages and Limitations for Lab Experiments

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one is a relatively easy compound to synthesize and has been used extensively in laboratory experiments. The main advantage of using 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one in laboratory experiments is that it is relatively non-toxic, which makes it suitable for use in various types of experiments. Additionally, 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one is relatively stable, which makes it suitable for use in long-term experiments. However, there are some limitations to using 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one in laboratory experiments. For example, 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one is not very soluble in water, which can limit its use in certain types of experiments. Additionally, 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one is not very stable in acidic conditions, which can also limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one. One potential future direction is to further investigate its potential use as an anti-inflammatory agent. Additionally, further research on its potential use as an antifungal agent and its potential use as a drug delivery system could be beneficial. Furthermore, further research on its potential use as an enzyme inhibitor and its potential use as a neuroprotective agent could be beneficial. Finally, further research on its potential use as an anti-cancer agent could be beneficial.

Synthesis Methods

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one can be synthesized using several different methods. One method involves the reaction of 1-methyl-1H-1,2,3-triazol-5-yl chloride with pyrrolidine in the presence of a base, such as potassium carbonate, to form 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one. Another method involves the reaction of 1-methyl-1H-1,2,3-triazol-5-yl bromide with pyrrolidine in the presence of a base, such as potassium carbonate, to form 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one involves the reaction of 1-methyl-1H-1,2,3-triazole-5-carboxylic acid with 2-pyrrolidinone in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": [ "1-methyl-1H-1,2,3-triazole-5-carboxylic acid", "2-pyrrolidinone", "coupling agent (e.g. EDCI or DCC)", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-1,2,3-triazole-5-carboxylic acid and 2-pyrrolidinone in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or DCC to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: After completion of the coupling reaction, add a reducing agent such as sodium borohydride to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain the final product, 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one." ] }

CAS RN

1853292-91-7

Product Name

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one

Molecular Formula

C7H10N4O

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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